(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-08-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

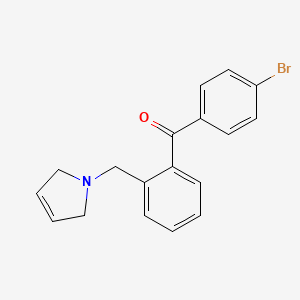

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group and a dihydropyrrole moiety, which are essential for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromophenyl group has been linked to enhanced activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against several bacterial strains. The SAR studies suggest that the introduction of halogen atoms (like bromine) enhances the antibacterial potency of phenyl derivatives .

Anticancer Studies

In a recent study, compounds similar to this compound were tested for their cytotoxic effects on human cancer cell lines. Notably, the compound exhibited an IC50 value below 30 µM against A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells. The mechanism of action was attributed to the interaction with Bcl-2 proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it possesses significant bacteriostatic activity, with minimum inhibitory concentrations (MICs) ranging from 46.9 µg/mL to 93.7 µg/mL against various strains. The presence of the bromine atom was identified as a crucial factor in enhancing its antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several critical factors influencing the biological activity of the compound:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases cytotoxicity and antimicrobial activity |

| Dihydropyrrole Moiety | Essential for anticancer effects |

| Aromatic Ring Substitution | Modulates interactions with biological targets |

The presence of electron-withdrawing groups like bromine enhances reactivity and stability, making these compounds more effective in biological systems.

科学的研究の応用

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit significant antitumor properties. Research has shown that the incorporation of bromophenyl groups enhances the cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

3. Neuroprotective Effects

Research indicates potential neuroprotective effects of pyrrole-containing compounds. The presence of the pyrrolidine ring may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disease models .

Materials Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to act as an electron donor or acceptor can be harnessed to improve the efficiency of solar cells .

2. Conductive Polymers

This compound can be utilized as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability, making it valuable for applications in flexible electronics .

Agricultural Chemistry Applications

1. Pesticide Development

Compounds with similar structures have been explored for their potential as pesticides. The bromophenyl moiety may contribute to increased potency against specific pests while reducing toxicity to non-target organisms .

2. Plant Growth Regulators

Studies suggest that derivatives of this compound could serve as plant growth regulators, promoting growth and improving crop yields under various environmental conditions .

Case Studies

特性

IUPAC Name |

(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJZOQKQJGUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643927 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-08-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。